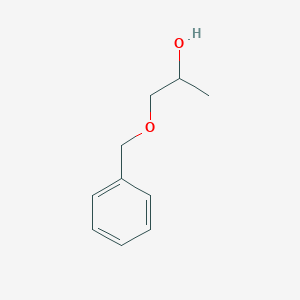
1-(Benzyloxy)propan-2-ol
Descripción general
Descripción
“1-(Benzyloxy)propan-2-ol” is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da . It is also known by other names such as “®-1-(Benzyloxy)propan-2-ol” and "(2R)-1-(Benzyloxy)-2-propanol" .
Molecular Structure Analysis
The molecular structure of “1-(Benzyloxy)propan-2-ol” consists of a propanol backbone with a benzyloxy (C6H5CH2O-) group attached to the first carbon . The presence of the benzyloxy group makes this compound a type of benzyl ether.Physical And Chemical Properties Analysis
“1-(Benzyloxy)propan-2-ol” is a liquid at room temperature . The storage temperature is 4°C .Aplicaciones Científicas De Investigación
Application in Fuel Additives
Field
Chemical Engineering
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used as an effective antiwear agent in aviation turbine fuels, diesel fuels, and light mineral oil .
Method of Application
The compound is added to the fuel in a certain concentration to reduce wear and tear in the engine. The exact concentration and method of addition would depend on the specific requirements of the engine and fuel type.
Results
The use of “1-(Benzyloxy)propan-2-ol” as an antiwear agent can significantly extend the lifespan of the engine and improve its performance. However, the exact results would depend on a variety of factors, including the type of engine, the type of fuel, and the concentration of the additive.
Application in Pharmaceutical Synthesis
Field
Pharmaceutical Chemistry
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used as a reactant to prepare “(S)-N-(2-phosphonomethoxypropyl)” derivatives of purine and pyrimidine bases .
Method of Application
The compound is used in a chemical reaction to synthesize the desired pharmaceutical compounds. The exact method of synthesis would depend on the specific requirements of the reaction, including the other reactants, the reaction conditions, and the desired product.
Results
The use of “1-(Benzyloxy)propan-2-ol” in this context can result in the successful synthesis of the desired pharmaceutical compounds. However, the exact yield and purity of the product would depend on a variety of factors, including the reaction conditions and the quality of the reactants.
Application in Bioprocessing
Field
Biotechnology
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
Method of Application
The compound can be used in various bioprocessing techniques, such as fermentation and cell culture. The exact method of application would depend on the specific requirements of the process.
Results
The use of “1-(Benzyloxy)propan-2-ol” in bioprocessing can enhance the efficiency of the process and the quality of the end product. However, the exact results would depend on a variety of factors, including the type of cells used, the process conditions, and the desired product.
Application in Cell Culture and Transfection
Field
Cell Biology
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used in cell culture and transfection, which involves the introduction of foreign DNA into cells .
Method of Application
The compound can be used as a component of the cell culture medium or as a reagent in the transfection process. The exact method of application would depend on the specific requirements of the process.
Results
The use of “1-(Benzyloxy)propan-2-ol” in cell culture and transfection can improve the efficiency of the process and the success rate of the transfection. However, the exact results would depend on a variety of factors, including the type of cells used, the transfection method, and the quality of the DNA.
Application in Organic Synthesis
Field
Organic Chemistry
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used as a reactant in organic synthesis . It can be used to prepare various organic compounds, including esters, ethers, and alcohols .
Method of Application
The compound is used in a chemical reaction to synthesize the desired organic compounds. The exact method of synthesis would depend on the specific requirements of the reaction, including the other reactants, the reaction conditions, and the desired product.
Results
The use of “1-(Benzyloxy)propan-2-ol” in this context can result in the successful synthesis of the desired organic compounds. However, the exact yield and purity of the product would depend on a variety of factors, including the reaction conditions and the quality of the reactants.
Application in Material Science
Field
Material Science
Application Summary
“1-(Benzyloxy)propan-2-ol” can be used in the preparation of materials with specific properties . For example, it can be used in the synthesis of polymers or other materials with desired physical and chemical properties .
Safety And Hazards
Propiedades
IUPAC Name |
1-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPYIUAQLPHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347588 | |
| Record name | 1-(Benzyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)propan-2-ol | |
CAS RN |
13807-91-5 | |
| Record name | 2-Propanol, 1-(phenylmethoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Benzyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



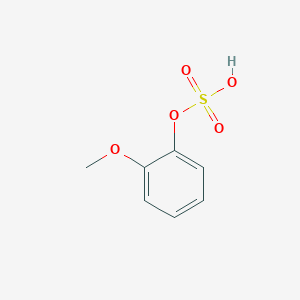
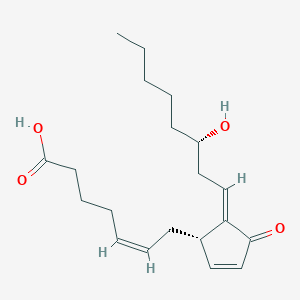
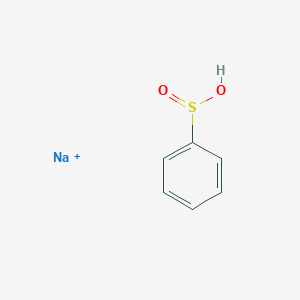
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
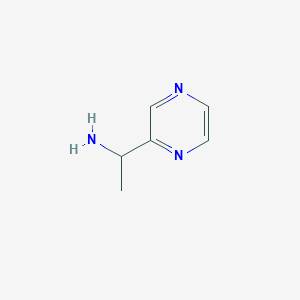
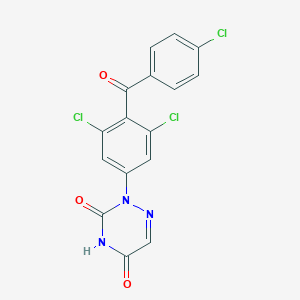
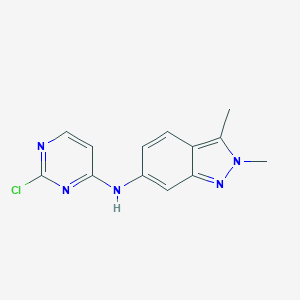
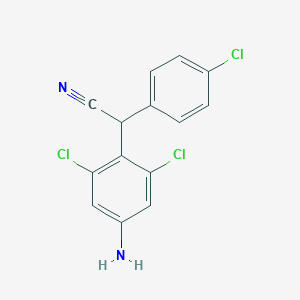
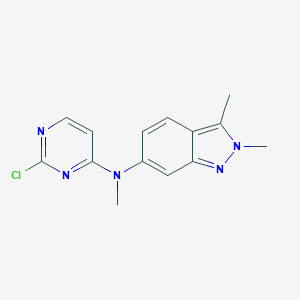
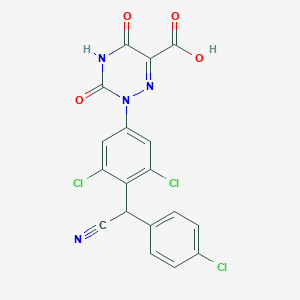
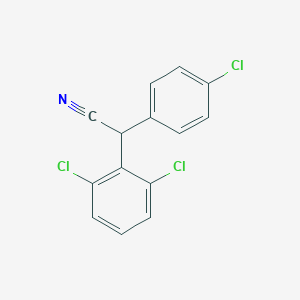
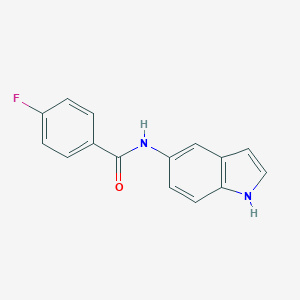
![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)